1-Amino-9H-fluoren-9-one
Overview
Description
1-Amino-9H-fluoren-9-one is an organic compound with the molecular formula C13H9NO. It is a derivative of fluorenone, characterized by the presence of an amino group at the first position of the fluorenone structure. This compound is known for its yellow crystalline appearance and is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
1-Amino-9H-fluoren-9-one is a chemical compound with the molecular formula C13H9NO It’s known that it can cause skin and eye irritation, and may cause respiratory irritation .
Mode of Action
It’s known to be an irritant, suggesting it may interact with proteins or receptors in the skin, eyes, and respiratory system, leading to an inflammatory response .
Biochemical Pathways
Given its irritant properties, it may influence pathways related to inflammation and immune response .
Pharmacokinetics
Its physical properties such as melting point (118-120ºc), boiling point (4062ºC at 760 mmHg), and density (1327g/cm3) suggest that it is a stable compound under normal conditions .
Result of Action
Exposure to this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its irritant properties could be enhanced in dry environments that already stress the skin and mucous membranes. Additionally, its stability could be affected by extreme temperatures or pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the nitration of fluorenone followed by reduction. The nitration process introduces a nitro group into the fluorenone structure, which is then reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the fluorenone structure can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acyl chlorides or alkyl halides are used in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Nitroso-fluorenone or nitro-fluorenone derivatives.
Reduction: Fluoren-9-ol derivatives.
Substitution: N-acyl or N-alkyl fluorenone derivatives.
Scientific Research Applications
1-Amino-9H-fluoren-9-one is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and protein labeling.
Medicine: Research on its potential as a pharmaceutical intermediate for drug development.
Industry: Application in the production of dyes, pigments, and organic electronic materials
Comparison with Similar Compounds
9H-Fluoren-9-one: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Amino-9-fluorenone: Similar structure but with the amino group at the fourth position, leading to different reactivity and applications
Uniqueness: 1-Amino-9H-fluoren-9-one is unique due to its specific placement of the amino group, which enhances its reactivity and versatility in chemical synthesis and research applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in various scientific fields .
Properties
IUPAC Name |
1-aminofluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEPMOMKAQKOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212856 | |
Record name | 1-Aminofluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-62-3 | |
Record name | 1-Aminofluorenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6344-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminofluoren-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6344-62-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aminofluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminofluoren-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Aminofluoren-9-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5CL9U2GZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-amino-9H-fluoren-9-one undergo oxidative cyclization to form an isoxazole ring?
A: Unlike its analog 1-aminoanthracen-9(10H)-one, research indicates that this compound does not yield the corresponding isoxazole upon attempted oxidative cyclization. [] This suggests that the structural differences between these two compounds significantly influence their reactivity in oxidative cyclization reactions.
Q2: How does the reactivity of this compound in forming perimidines compare to that of 2-aminobenzophenone forming quinazolines?
A: While 2-aminobenzophenone reacts with thiourea to primarily form 4-phenylquinazoline, this compound, being a conformationally restricted β-amino ketone, reacts with thiourea to primarily yield a perimidine derivative. [] This highlights how the conformational rigidity of the β-amino ketone structure influences the final product formed in reactions with thiourea.
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